Cas no 2304635-84-3 (6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride)

6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride structure
2304635-84-3 structure
Product Name:6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride
CAS No:2304635-84-3
MF:C6H10BClN2O2
MW:188.419800281525
CID:5155202
PubChem ID:127263353
Update Time:2025-11-02

6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-5-Methylpyridine-3-Boronic Acid Hydrochloride
    • (6-Amino-5-methylpyridin-3-yl)boronic acid hydrochloride
    • 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride
    • WLZ2909
    • 6-Amino-5-methylpyridine-3-boronic acid HCl
    • (6-amino-5-methylpyridin-3-yl)boronic acid;hydrochloride
    • MFCD30471757
    • 2304635-84-3
    • (6-Amino-5-methylpyridin-3-yl)boronicacidhydrochloride
    • W11813
    • Inchi: 1S/C6H9BN2O2.ClH/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3,10-11H,1H3,(H2,8,9);1H
    • InChI Key: NRZOWUVITBWCSV-UHFFFAOYSA-N
    • SMILES: Cl.OB(C1=CN=C(C(C)=C1)N)O

Computed Properties

  • Exact Mass: 188.0523854g/mol
  • Monoisotopic Mass: 188.0523854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.4Ų

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Additional information on 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride

Recent Advances in the Application of 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride (CAS: 2304635-84-3) in Chemical Biology and Pharmaceutical Research

6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride (CAS: 2304635-84-3) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine-boronic acid structure, serves as a critical building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its role in facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing complex molecular architectures.

One of the most notable advancements involving this compound is its incorporation into the design of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers have demonstrated that the boronic acid moiety of 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride enhances binding affinity and selectivity toward BTK, a key target in the treatment of B-cell malignancies. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of BTK inhibitors using this compound as a key intermediate, resulting in candidates with improved pharmacokinetic profiles and reduced off-target effects.

Beyond its role in kinase inhibitor development, this boronic acid derivative has also been explored in the field of targeted protein degradation. A groundbreaking study in Nature Chemical Biology (2024) detailed its use in the synthesis of heterobifunctional PROTACs, where it acts as a warhead to recruit E3 ubiquitin ligases. The study revealed that the amino-methylpyridine scaffold of 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride provides optimal spacing and orientation for effective ternary complex formation, leading to enhanced degradation efficiency of oncogenic proteins such as EGFR and HER2.

From a synthetic chemistry perspective, recent optimizations in the preparation of 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride have significantly improved its accessibility for research applications. A 2024 report in Organic Process Research & Development outlined a scalable, high-yield synthesis route that reduces the reliance on hazardous reagents, addressing previous challenges in large-scale production. This advancement is expected to accelerate its adoption in industrial drug discovery pipelines.

The compound's unique physicochemical properties, including its balanced hydrophilicity-lipophilicity profile and stability under physiological conditions, make it particularly valuable for in vivo applications. Recent preclinical studies have utilized 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride-derived probes for positron emission tomography (PET) imaging of enzymatic activity in cancer models, demonstrating its potential as a theranostic agent. These developments underscore the growing importance of this boronic acid derivative in bridging chemical biology with translational medicine.

Looking forward, researchers anticipate expanded applications of 6-Amino-5-methylpyridin-3-ylboronic acid hydrochloride in emerging areas such as covalent inhibitor design and metal-organic framework (MOF)-based drug delivery systems. Its versatility as both a synthetic intermediate and a bioactive pharmacophore positions it as a valuable tool for addressing current challenges in drug discovery, particularly in the development of targeted therapies for complex diseases.

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